5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-4-pyrrolidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPHMFPCVJOQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine ring .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Polar aprotic solvents like DMF and DMSO are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine ring substituted with a bromine atom and a pyrrolidine group. This unique structure contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is primarily utilized in drug development due to its role as a building block for synthesizing various pharmaceuticals. Notably, it has been investigated for:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including kinases involved in cancer progression. Its interaction with specific targets can lead to the development of novel anticancer agents. For instance, studies have shown its potential against mutated forms of the epidermal growth factor receptor (EGFR), which is significant in treating various cancers .
The compound exhibits various biological activities attributed to its ability to interact with multiple biological targets:
- Kinase Inhibition : Research indicates that derivatives of this compound can inhibit kinases like PfGSK3 and PfPK6, which are crucial in malaria treatment. The potency of these compounds varies based on structural modifications, with some showing IC50 values in the low nanomolar range .
- Antiproliferative Effects : It has demonstrated antiproliferative properties against various cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | PfGSK3 | 695 | |
| Kinase Inhibition | PfPK6 | 236 | |
| Antiproliferative | MCF7 Cells | Micromolar | |
| EGFR Mutant Inhibition | Various Mutants | High Potency |
Case Study 1: Development of Anticancer Agents
A series of studies have focused on the synthesis of this compound derivatives aimed at inhibiting mutant forms of EGFR. These compounds were designed to selectively target cancer cells with reduced toxicity compared to traditional chemotherapy agents. The results indicated promising activity against resistant cancer forms while minimizing adverse effects .
Case Study 2: Malaria Treatment Research
In another study, researchers explored the efficacy of this compound against Plasmodium falciparum kinases. Modifications to the pyrrolidine group enhanced binding affinity and selectivity towards PfGSK3 and PfPK6, leading to significant reductions in parasite viability at low concentrations .
Industrial Applications
Beyond its pharmaceutical applications, this compound is also used in:
- Synthesis of Agrochemicals : The compound serves as an intermediate in the production of agrochemicals, contributing to the development of new herbicides and pesticides.
- Chemical Research : Its unique properties make it valuable in chemical research for synthesizing complex organic molecules through various chemical reactions such as oxidation and substitution.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as kinase enzymes, by binding to their active sites. This interaction can modulate the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Substituent Variations
Pyrimidine derivatives differ primarily in substituent groups at positions 2, 4, and 4. Below is a comparative analysis:
Table 1: Substituent Comparison of Pyrimidine Derivatives
Physicochemical Properties
- Electronic Effects :
- Solubility: The pyrrolidine moiety improves water solubility relative to non-polar substituents like trifluoromethyl (e.g., 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine) . Methoxy groups (e.g., 5-Bromo-2-methoxypyrimidin-4-amine) enhance lipophilicity, affecting membrane permeability .
Crystallographic and Computational Insights
- Crystal Structures :
- The planarity of the pyrimidine ring is consistent across derivatives (r.m.s. deviation ≤ 0.087 Å), but substituents like pyrrolidine introduce steric effects, altering packing motifs .
- Hydrogen-bonding networks (e.g., N–H···N interactions in 5-Bromo-2-chloropyrimidin-4-amine) stabilize supramolecular architectures .
- Computational Analysis :
- Tools like Multiwfn enable electron density topology analysis, critical for understanding reactivity differences between analogs (e.g., bromine vs. chlorine substituents) .
Biological Activity
5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 2-position with an amine group and at the 4-position with a pyrrolidine moiety. The presence of the bromine atom at the 5-position enhances its reactivity and potential biological interactions.
Biological Activities
1. Anticancer Properties
Research has highlighted the anticancer potential of this compound through various mechanisms:
- CDK Inhibition : The compound has shown micromolar activity against cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. In vitro studies demonstrated significant anti-proliferative effects on MCF7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
2. Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro evaluations have reported minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 |
| Enterococcus faecalis | 8.33 - 23.15 |
These results suggest that the compound could be developed into a broad-spectrum antimicrobial agent .
3. Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory effects of pyrimidine derivatives, including this compound, through inhibition of cyclooxygenase enzymes (COX). Compounds similar to this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating significant potential for treating inflammatory conditions .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to various kinases and enzymes, modulating their activity and leading to altered cellular responses.
- Cell Cycle Regulation : By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly influence biological activity:
- Bromine Substitution : The presence of bromine enhances both anticancer and antimicrobial activities.
- Pyrrolidine Moiety : Variations in the pyrrolidine structure can lead to improved binding affinity towards target enzymes.
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
- Breast Cancer Model : In MCF7 cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity.
- Antimicrobial Testing : In a study evaluating its antimicrobial properties, the compound was tested against multiple bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
Q & A
Q. What are the key synthetic strategies for preparing 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution at the 4-position of a 5-bromopyrimidin-2-amine precursor. For example, the pyrrolidin-1-yl group can be introduced via coupling reactions (e.g., Buchwald-Hartwig amination) or direct displacement of a leaving group (e.g., chloro or fluoro substituent) under basic conditions . Optimization may involve statistical design of experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading, ensuring reproducibility and scalability .
Q. How can the purity and structural identity of this compound be validated?
Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% by area normalization). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR to verify pyrrolidine ring integration and bromine substitution) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for analogous brominated pyrimidines .
Q. What safety precautions are critical when handling this compound?
Due to potential reactivity of the bromine substituent and amine group, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact and inhalation. Store in a cool, dry place under inert atmosphere to prevent decomposition. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives or reaction pathways for this compound?
Density functional theory (DFT) calculations can predict reaction thermodynamics (e.g., activation energy for pyrrolidine substitution) and optimize transition states. Tools like ICReDD’s reaction path search methods combine quantum chemical calculations with experimental data to identify optimal catalytic systems or solvent environments . For example, simulating the electronic effects of bromine on pyrimidine ring reactivity could inform regioselective functionalization strategies.
Q. What methodologies are suitable for studying the compound’s biological or catalytic activity?
For biological studies:
- Enzyme inhibition assays : Test interactions with kinases or other targets using fluorescence polarization or surface plasmon resonance (SPR).
- Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization .
For catalytic applications: - Heterogeneous catalysis : Immobilize the compound on metal-organic frameworks (MOFs) and evaluate catalytic activity via gas chromatography (GC) or kinetic profiling .
Q. How can contradictory spectral or crystallographic data be resolved during characterization?
Contradictions may arise from polymorphism or dynamic proton exchange (e.g., amine tautomerism). Techniques to resolve discrepancies include:
Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?
Q. How can this compound serve as a precursor for novel heterocyclic systems?
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to generate biaryl or fused-ring systems. The pyrrolidine moiety can undergo ring-opening or functionalization (e.g., oxidation to a lactam) for diversification . For example, coupling with a fluoropyridine boronic acid could yield a fluorinated analog for PET imaging studies .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., moisture sensitivity of palladium catalysts) and validate scalability via microreactor trials .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
